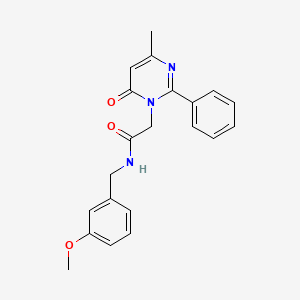

![molecular formula C23H25N3O4 B2839175 1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-69-9](/img/structure/B2839175.png)

1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

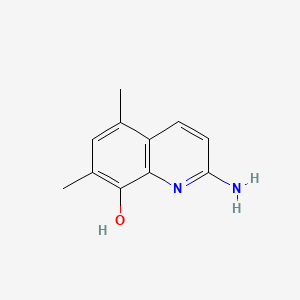

1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.

BenchChem offers high-quality 1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cytotoxicity and Potential Anticancer Applications

Several studies have focused on the synthesis and characterization of compounds structurally related to "1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide," exploring their cytotoxic effects against various cancer cell lines. For instance, the work by Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, demonstrating cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential anticancer applications (Hassan, Hafez, & Osman, 2014). Another study by Bu et al. (2002) on Pyrazolo[3,4,5-kl]acridines highlighted their preparation and cytotoxicity in cell lines, further emphasizing the compound's relevance in cancer research (Bu, Chen, Deady, & Denny, 2002).

Electrochromic Materials

Research on donor-acceptor polymeric electrochromic materials by Zhao et al. (2014) employed similar structural motifs, synthesizing novel polymers with significant electrochromic properties, useful in Near-Infrared (NIR) electrochromic devices. These findings suggest applications of related compounds in smart materials and displays (Zhao, Wei, Wei, Zhao, & Wang, 2014).

Structural and Crystallographic Insights

Studies on the crystal structure and synthesis of related compounds, such as the work by Prabhuswamy et al. (2016), provide valuable insights into the molecular architecture and potential for designing new molecules with enhanced pharmaceutical or material properties (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Antibacterial and Antimicrobial Activities

Research by Aghekyan et al. (2020) into the synthesis and antibacterial activity of novel oxadiazoles incorporating similar structural frameworks points to the broader antimicrobial potential of these compounds, indicating their significance beyond anticancer applications (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the extracellular signal-regulated kinases (ERK1 and ERK2) . These kinases are key signaling molecules in the regulation of cell proliferation, transformation, and cancer cell metastasis .

Mode of Action

The compound interacts with the active pockets of ERK1 and ERK2, inhibiting their activity . This inhibition suppresses the ERKs/RSK2 signaling pathway, which in turn inhibits NF-κB transactivation activity . The compound also inhibits the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) .

Biochemical Pathways

The compound affects the ERKs/RSK2 signaling pathway . By inhibiting this pathway, it suppresses the activation of NF-κB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . The inhibition of NF-κB leads to a decrease in the production of inflammatory mediators such as TNF-α and PGE2 .

Pharmacokinetics

The compound is known to be soluble in chloroform , suggesting that it may be well-absorbed in the body

Result of Action

The inhibition of the ERKs/RSK2 signaling pathway and the subsequent suppression of NF-κB activation result in a decrease in the production of inflammatory mediators . This can lead to a reduction in inflammation and may have potential therapeutic effects in conditions characterized by excessive inflammation. Additionally, the compound’s ability to inhibit cell proliferation and transformation could potentially make it useful in the treatment of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility in different solvents can affect its absorption and distribution in the body Additionally, factors such as temperature and pH can influence the compound’s stability and activity

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-28-18-7-4-6-17(15-18)24-23(27)26-13-12-25-11-5-8-19(25)22(26)16-9-10-20(29-2)21(14-16)30-3/h4-11,14-15,22H,12-13H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFORNVWGJVXYKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

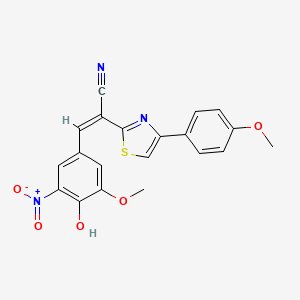

![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride](/img/structure/B2839092.png)

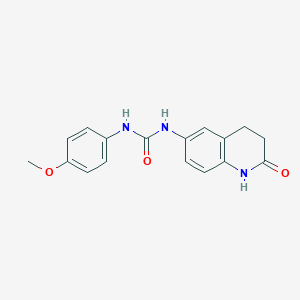

![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2839098.png)

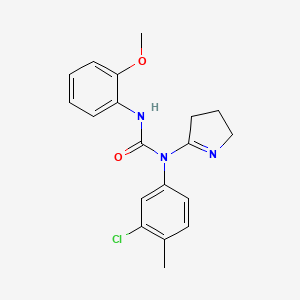

![1-[4-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B2839101.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2839102.png)

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2839107.png)

![2-(4-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2839115.png)